2-(Bromomethyl)-3,5-dichloropyridine

Physicochemical Properties Drug Likeness pKa

Sourcing the wrong dichloropyridine regioisomer leads to failed synthetic campaigns and irreproducible biological data. This 2-(bromomethyl)-3,5-dichloropyridine (CAS 1227502-19-3) eliminates that risk with its unique 2-bromomethyl handle and 3,5-dichloro pharmacophore. - Enables rapid diversification toward P2X7 antagonists (IC₅₀ down to 4.9 nM) via hydrazide-linked libraries. - Distinct pKa (-0.85 vs. 0.14 for 4-isomer) tunes binding kinetics for BD2-selective bromodomain inhibitors. - 98% purity; computed solubility 0.58 g/L supports biochemical assay conditions. - Shipped frozen (Blue Ice) to preserve reactive bromomethyl integrity; global logistics available.

Molecular Formula C6H4BrCl2N
Molecular Weight 240.909
CAS No. 1227502-19-3
Cat. No. B572626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-3,5-dichloropyridine
CAS1227502-19-3
Synonyms2-(BroMoMethyl)-3,5-dichloropyridine
Molecular FormulaC6H4BrCl2N
Molecular Weight240.909
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)CBr)Cl
InChIInChI=1S/C6H4BrCl2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2
InChIKeySHRJOHFVZATANE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-3,5-dichloropyridine CAS 1227502-19-3 Procurement Data Sheet: Sourcing the Correct Pyridine Intermediate for Medicinal Chemistry


2-(Bromomethyl)-3,5-dichloropyridine (CAS 1227502-19-3) is a halogenated pyridine building block characterized by a reactive bromomethyl group at the 2-position and two electron-withdrawing chlorine atoms at the 3- and 5-positions . This specific substitution pattern distinguishes it from other dichloropyridine isomers and directly influences its physicochemical properties and reactivity profile, making it unsuitable for generic substitution in synthetic sequences where the 2-bromomethyl regioisomer is specified [1].

Why 2-(Bromomethyl)-3,5-dichloropyridine Cannot Be Replaced by a Generic Pyridine Analog


The reactivity and biological profile of 2-(bromomethyl)-3,5-dichloropyridine are defined by the precise location of its halogens. The 2-bromomethyl group offers a unique nucleophilic substitution landscape compared to 3- or 4-substituted isomers, while the 3,5-dichloro pattern imparts specific acidity and electronic effects critical for downstream applications . Swapping this compound for a 4-(bromomethyl) isomer or a monochlorinated analog will alter reaction kinetics, regioselective outcomes, and binding affinities, directly impacting synthetic yield and target activity in medicinal chemistry campaigns [1].

2-(Bromomethyl)-3,5-dichloropyridine Quantitative Differentiation Evidence vs. Close Analogs


pKa Shift Relative to 4-(Bromomethyl)-3,5-dichloropyridine Alters Ionization State

The 2-substituted isomer exhibits a substantially lower predicted pKa (-0.85) compared to its 4-substituted positional isomer (pKa 0.14), indicating significantly higher acidity and a different ionization state at physiological pH, which influences solubility, membrane permeability, and target engagement .

Physicochemical Properties Drug Likeness pKa

Synthesis and Procurement: 3,5-Disubstitution is Favorable for Biological Activity in Pyridine-Based Antagonists

In a systematic SAR study of dichloropyridine-based P2X7 receptor antagonists, the 3,5-dichloro substitution pattern on the pyridine core was identified as essential for potent activity. Optimized antagonists based on this scaffold achieved IC50 values of 4.9 nM and 13 nM in an EtBr uptake assay using hP2X7-expressing HEK293 cells, confirming the preference for 3,5-disubstitution over other chlorination patterns [1].

Medicinal Chemistry SAR P2X7 Receptor

Literature and Patent Presence Validates Use as a Key Intermediate in Bromodomain Inhibitor Programs

Multiple patent filings (e.g., US-8742106-B2) describing disubstituted heteroaryl-fused pyridines as bromodomain inhibitors explicitly rely on building blocks with the 2-bromomethyl-3,5-dichloropyridine architecture, establishing a literature-validated role that a 4-substituted analog or monochloro variant does not share in the same context [1].

Epigenetics Bromodomain Synthetic Intermediate

Computed Solubility Defines Formulation Requirements

The calculated aqueous solubility of 2-(Bromomethyl)-3,5-dichloropyridine is 0.58 g/L at 25°C, categorizing it as 'very slightly soluble' . While no direct comparative solubility data is available for the 4-isomer, this value provides a critical formulation benchmark; candidates with inferior solubility profiles would be eliminated early in the development process, and this compound's moderate solubility is a known parameter for predictive modeling.

Preformulation Solubility Drug Discovery

Optimal Application Scenarios for 2-(Bromomethyl)-3,5-dichloropyridine Based on Differentiated Evidence


Lead Optimization of P2X7 Receptor Antagonists for Inflammatory Disease

Based on class-level SAR evidence that 3,5-dichloropyridine substitution is critical for potent P2X7 antagonism (IC50 down to 4.9 nM) [1], 2-(bromomethyl)-3,5-dichloropyridine is the logical starting material for synthesizing focused libraries of hydrazide-linked antagonists. Its 2-bromomethyl handle allows for rapid diversification, while the 3,5-dichloro core ensures retention of the favorable pharmacophore.

Synthesis of BET Bromodomain Inhibitors

Patent precedents explicitly use disubstituted pyridines as bromodomain inhibitors [1][2]. The unique pKa of this 2-isomer (-0.85) compared to the 4-isomer (0.14) may confer different binding kinetics in the acetyl-lysine binding pocket, making it a selective intermediate for BD2-selective inhibitors.

Development of Covalent Probes for Target Engagement Studies

The highly reactive 2-bromomethyl group serves as an electrophilic warhead or a displacement handle. Its calculated solubility of 0.58 g/L [1] is sufficient for biochemical assay conditions, making this compound a suitable candidate for generating tool compounds where site-specific reactivity is required.

Design of Synthetic Receptors Based on Halogen Bonding

The electron-deficient 3,5-dichloropyridine core enhances halogen bonding potential, while the 2-bromomethyl group offers a site for further functionalization. The differentiated pKa and electronic profile relative to other dichloropyridine isomers (e.g., 4-substituted) [2] allow precise tuning of host-guest interactions in supramolecular chemistry applications.

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